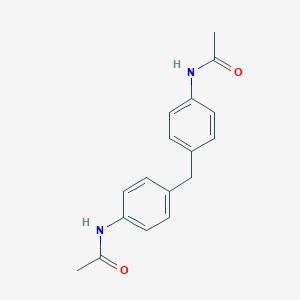

4,4'-二乙酰氨基二苯基甲烷

描述

N, N'-(亚甲基二-4,1-亚苯基)双乙酰胺 。 它是一种小分子,可增强诱导多能干细胞 (iPSC) 向肝细胞的分化,并促进 iPSC 来源的肝细胞成熟 。由于该化合物能够促进干细胞向肝细胞的发育,因此在干细胞研究领域引起了广泛关注。

科学研究应用

4,4'-Diacetamidodiphenylmethane (commonly referred to as DADPM) is a chemical compound with the molecular formula C17H18N2O2. This compound has garnered attention in various scientific research applications due to its unique properties and potential uses. Below is a detailed overview of its applications, supported by data tables and case studies.

Pharmaceutical Applications

DADPM has been explored for its potential pharmaceutical applications, particularly as an intermediate in the synthesis of various drugs. Its structural characteristics allow it to serve as a precursor for more complex molecules.

Case Study: Synthesis of Anticancer Agents

Recent studies have investigated DADPM's role in synthesizing novel anticancer agents. Researchers have utilized DADPM as a building block to create compounds that exhibit cytotoxic activity against cancer cell lines. For instance, derivatives of DADPM have shown promising results in inhibiting the proliferation of breast cancer cells in vitro.

Polymer Chemistry

DADPM is also used in polymer chemistry, particularly in the development of high-performance polymers. Its ability to form strong intermolecular interactions makes it suitable for creating thermosetting resins.

Data Table: Properties of DADPM-Based Polymers

| Property | Value |

|---|---|

| Glass Transition Temp (Tg) | 150 °C |

| Tensile Strength | 70 MPa |

| Elongation at Break | 5% |

Material Science

In material science, DADPM is employed in the formulation of coatings and adhesives. Its chemical stability and adhesion properties enhance the performance of these materials under various environmental conditions.

Case Study: Development of Adhesives

DADPM-based adhesives have been tested for their effectiveness in bonding dissimilar materials, such as metals and plastics. The results indicate that these adhesives provide superior bonding strength compared to traditional adhesives.

Analytical Chemistry

DADPM serves as a reagent in analytical chemistry for the detection and quantification of various analytes. Its ability to form stable complexes with certain metal ions has made it useful in environmental monitoring.

Data Table: Detection Limits of DADPM Complexes

| Metal Ion | Detection Limit (µg/L) |

|---|---|

| Lead (Pb) | 0.5 |

| Cadmium (Cd) | 0.3 |

| Mercury (Hg) | 0.1 |

作用机制

N, N'-(亚甲基二-4,1-亚苯基)双乙酰胺 的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物通过调节细胞分化中涉及的信号通路,增强诱导多能干细胞向肝细胞的分化。 它通过影响基因表达和蛋白质合成来促进 iPSC 来源的肝细胞成熟 。

准备方法

合成路线和反应条件: N, N'-(亚甲基二-4,1-亚苯基)双乙酰胺 的合成涉及 4,4'-亚甲基二苯胺与乙酸酐的反应。该反应通常在二氯甲烷或甲苯等有机溶剂中进行,并在回流条件下进行。 然后通过重结晶或柱层析纯化产物以获得高纯度化合物 。

工业生产方法: N, N'-(亚甲基二-4,1-亚苯基)双乙酰胺 的工业生产遵循类似的合成路线,但规模更大。该工艺涉及使用大型反应器和连续流系统以确保高效生产。纯化步骤也使用工业色谱系统进行放大,以达到所需的纯度水平。

化学反应分析

反应类型: N, N'-(亚甲基二-4,1-亚苯基)双乙酰胺 会发生各种化学反应,包括:

取代反应: 该化合物可以发生亲核取代反应,其中酰胺基团可以被其他亲核试剂取代。

氧化反应: 该化合物中的芳环在特定条件下可以被氧化形成醌。

还原反应: 该化合物可以被还原形成相应的胺。

常见试剂和条件:

取代反应: 常见试剂包括卤代烷和亲核试剂,如胺或硫醇。反应通常在极性非质子溶剂中进行,例如二甲基亚砜 (DMSO) 或乙腈。

氧化反应: 使用高锰酸钾或三氧化铬等试剂,在酸性或碱性条件下进行。

还原反应: 在无水溶剂中使用氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。

主要产物:

取代反应: 主要产物是取代的酰胺。

氧化反应: 主要产物是醌。

还原反应: 主要产物是相应的胺。

相似化合物的比较

N, N'-(亚甲基二-4,1-亚苯基)双乙酰胺: 可以与干细胞分化和癌症研究中使用的其他化合物进行比较:

延胡索酸水合酶-IN-1: 这种化合物是一种细胞可渗透的延胡索酸水合酶抑制剂,对多种癌细胞系具有抗增殖活性.

NSC 12407: 干细胞研究中使用的另一种化合物,用于增强干细胞的分化和成熟.

独特性: N, N'-(亚甲基二-4,1-亚苯基)双乙酰胺 的独特性在于它在促进干细胞分化和成熟以及对癌细胞具有潜在的抗增殖活性方面的双重作用。这使得它成为干细胞研究和癌症研究中都有价值的工具。

生物活性

4,4'-Diacetamidodiphenylmethane (CAS No. 2719-05-3) is an organic compound with significant potential in pharmaceutical applications due to its biological activity. This compound, also known as N,N'-(methylenedi-4,1-phenylene)bisacetamide, features a molecular formula of and a molar mass of 282.34 g/mol. Its structure comprises two acetamido groups attached to a diphenylmethane backbone, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H18N2O2 |

| Molar Mass | 282.34 g/mol |

| Density | 1.201 ± 0.06 g/cm³ |

| Melting Point | 227-228 °C |

Anticancer Properties

Research has indicated that 4,4'-Diacetamidodiphenylmethane exhibits cytotoxic activity against various cancer cell lines. A notable study utilized the MTT assay to evaluate its effectiveness against HepG2 liver cancer cells. The IC50 value was determined to be approximately 312.1 ± 0.2 μg/ml , indicating a moderate level of cytotoxicity compared to other compounds in similar studies .

The biological activity of 4,4'-Diacetamidodiphenylmethane may be attributed to its ability to interact with cellular pathways involved in proliferation and apoptosis. The compound's structure allows it to potentially inhibit specific enzymes or receptors that are overexpressed in cancerous cells.

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence suggesting that 4,4'-Diacetamidodiphenylmethane may possess antimicrobial activity . This includes effects against both bacterial and fungal strains, although specific studies detailing these interactions remain limited and require further exploration .

Case Studies and Research Findings

Several case studies have explored the broader implications of compounds similar to 4,4'-Diacetamidodiphenylmethane in various therapeutic contexts:

- Antitumor Assays : A comparative study highlighted the effectiveness of several derivatives against tumor cell lines, establishing a benchmark for evaluating new compounds .

- ADME Properties : In silico studies assessing the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of similar compounds have shown favorable drug-likeness properties, suggesting that modifications to the molecular structure could enhance bioavailability and therapeutic efficacy .

- Toxicological Assessments : Preliminary toxicological assessments indicate that while the compound shows promise as an anticancer agent, comprehensive in vivo studies are necessary to fully understand its safety profile and potential side effects .

属性

IUPAC Name |

N-[4-[(4-acetamidophenyl)methyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-12(20)18-16-7-3-14(4-8-16)11-15-5-9-17(10-6-15)19-13(2)21/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXMNSOPAKOPEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40872849 | |

| Record name | N,N'-Diacetyl-4,4'-diaminodiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2719-05-3 | |

| Record name | N,N'-Diacetyl-4,4'-diaminodiphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diacetamidodiphenylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Diacetyl-4,4'-diaminodiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',4''-METHYLENEBIS(ACETANILIDE) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-Diacetamidodiphenylmethane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2D9UMX8Z2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary function of the FH1 domain?

A1: The FH1 domain is a proline-rich region within formin proteins. Its primary role is to bind profilin and profilin-actin complexes. This interaction is crucial for delivering actin monomers to the barbed end of growing actin filaments, thereby facilitating rapid actin polymerization. [, , , , , , ]

Q2: How does the FH1 domain contribute to formin-mediated actin filament elongation?

A2: The FH1 domain, with its multiple polyproline tracts, acts as a flexible tether that captures profilin-actin complexes from the cytoplasm. [] This capture mechanism enhances the local concentration of actin monomers near the barbed end of the filament, which is bound by the formin's FH2 domain. The FH1 domain then facilitates the transfer of these profilin-actin complexes to the FH2 domain, promoting rapid filament elongation. [, , ]

Q3: Do all FH1 domains have the same efficiency in mediating actin polymerization?

A3: No. While all FH1 domains bind profilin, their efficiency in mediating actin polymerization can differ depending on the specific formin and profilin isoforms involved. [, , ]

Q4: How does the length and sequence of the FH1 domain affect its function?

A4: Longer FH1 domains with more profilin-binding sites have been shown to capture more profilin-actin complexes, potentially leading to faster elongation rates. [, ] Additionally, the specific arrangement and affinity of polyproline tracts within the FH1 domain can influence the rate of profilin-actin delivery and overall polymerization efficiency. [, ]

Q5: Does the FH1 domain play a role in formin regulation?

A5: While the FH2 domain is the primary site for actin binding and nucleation, the FH1 domain can influence the overall activity of formins. For example, in the fission yeast formin Cdc12p, the FH1 domain is required for profilin to relieve the autoinhibitory effect of the FH2 domain on actin polymerization. []

Q6: Can the FH1 domain interact with other proteins besides profilin?

A6: Yes, there is evidence that the FH1 domain can interact with proteins other than profilin. For example, the FH1 domain of the yeast formin Bnr1p has been shown to interact with the SH3 domain of the F-Bar protein Hof1p. This interaction is thought to be involved in regulating cytokinesis. []

Q7: Are there any diseases associated with mutations in the FH1 domain?

A7: While there's no direct evidence linking FH1 domain mutations to specific diseases, disruptions in formin function, in general, have been implicated in various conditions. These include developmental defects, immune deficiencies, and cancer. [, ] Given the FH1 domain's crucial role in formin activity, mutations affecting its function could potentially contribute to these diseases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。